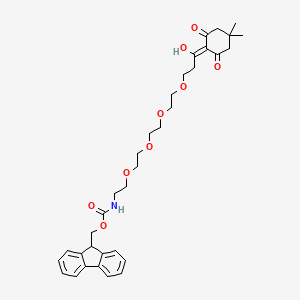

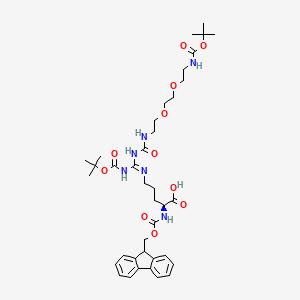

Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

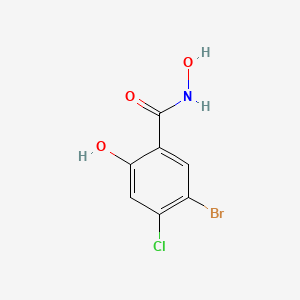

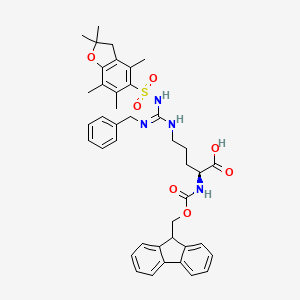

Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH, also known as Fmoc-L-Arg-PEG-NH2, is an amino acid derivative that has been used in many scientific research applications. It is a peptide-based compound that has been used in a variety of experiments, ranging from chemical synthesis to drug development. Fmoc-L-Arg-PEG-NH2 has been used as a starting material for the synthesis of peptides, as well as for the development of peptide drugs. It is also used as a substrate for the synthesis of peptide libraries, and for the preparation of peptide conjugates. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fmoc-L-Arg-PEG-NH2.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is in peptide synthesis . It is used to introduce the arginine residue into a peptide chain while preventing unwanted side reactions. The Fmoc group protects the amino group during synthesis and can be removed by base-induced cleavage, while the Boc groups protect the side chain guanidino group and can be removed by acidolysis .

Mecanismo De Acción

Target of Action

Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is a compound used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to construct .

Mode of Action

The compound interacts with its targets through a process known as Fmoc/tBu-based strategies . This involves the use of a cleavage cocktail to separate the peptide from the support while removing the protecting groups from the side-chains . The goal is to do this as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .

Biochemical Pathways

The affected pathways involve the synthesis of peptides. The compound plays a crucial role in the cleavage and deprotection steps, which are key stages in peptide synthesis . The downstream effects include the generation of a peptide that has been separated from the support and had its side-chain protecting groups removed .

Result of Action

The result of the compound’s action is the production of a peptide that has been cleaved from the support and had its side-chain protecting groups removed . This peptide can then be recovered from the reaction mixture and analyzed .

Action Environment

The action of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as the concentration of trifluoroacetic acid (TFA), the types of scavengers used, and the reaction times can all affect the efficacy and stability of the compound .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]methylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N6O11/c1-37(2,3)54-34(48)41-19-21-52-23-22-51-20-18-40-33(47)43-32(44-36(50)55-38(4,5)6)39-17-11-16-30(31(45)46)42-35(49)53-24-29-27-14-9-7-12-25(27)26-13-8-10-15-28(26)29/h7-10,12-15,29-30H,11,16-24H2,1-6H3,(H,41,48)(H,42,49)(H,45,46)(H3,39,40,43,44,47,50)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYVNPBTHDTEMP-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N6O11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)